molecular formula C14H19NO3 B5358081 4-(4-isopropoxybenzoyl)morpholine

4-(4-isopropoxybenzoyl)morpholine

Cat. No.: B5358081
M. Wt: 249.30 g/mol
InChI Key: ZLNSUPUHQOPZLH-UHFFFAOYSA-N
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Description

4-(4-Isopropoxybenzoyl)morpholine is a morpholine derivative characterized by a benzoyl group substituted with an isopropoxy moiety at the para position of the aromatic ring. This compound belongs to a broader class of morpholine-based molecules, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The isopropoxy group is an electron-donating substituent, which may influence solubility, metabolic stability, and intermolecular interactions compared to electron-withdrawing groups like nitro or bromo substituents in related compounds.

Properties

IUPAC Name

morpholin-4-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(2)18-13-5-3-12(4-6-13)14(16)15-7-9-17-10-8-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNSUPUHQOPZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Benzoyl/Morpholine Core

The substituent on the benzoyl or benzyl group significantly impacts the compound’s physicochemical and biological properties:

Compound Name Substituent Molecular Formula Key Structural Features Reference
4-(4-Isopropoxybenzoyl)morpholine Isopropoxy (electron-donating) C₁₄H₁₉NO₃ Benzoyl-morpholine with para-isopropoxy group Inferred
4-(4-Nitrobenzoyl)morpholine Nitro (electron-withdrawing) C₁₁H₁₂N₂O₄ Benzoyl-morpholine with para-nitro group
4-(4-Nitrobenzyl)morpholine Nitro (electron-withdrawing) C₁₁H₁₄N₂O₃ Benzyl-morpholine with para-nitro group
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Bromo-heterocyclic C₁₁H₁₁BrN₄OS Brominated thiadiazole fused to morpholine

Key Observations :

  • Electron-donating vs.
  • Crystal Packing : In 4-(4-nitrobenzyl)morpholine, the nitro group participates in weak intermolecular interactions (e.g., C–H⋯O) but lacks classical hydrogen bonds, leading to distinct packing patterns . This contrasts with the isopropoxy variant, where steric effects may dominate.
  • Heterocyclic Modifications : The brominated thiadiazole in introduces planar aromaticity and halogen-mediated reactivity, absent in simpler benzoyl derivatives.

Base-Mediated Nucleophilic Substitution

  • 4-(4-Nitrobenzoyl)morpholine : Synthesized via nucleophilic acyl substitution, where morpholine reacts with activated nitrobenzoyl chlorides under basic conditions . Similar methods could apply to this compound by substituting nitro precursors with isopropoxy-activated benzoyl derivatives.
  • 4-(4-Nitrobenzyl)morpholine: Prepared using SN2 reactions between 4-chloronitrobenzene and morpholine in polar solvents like 1-butanol .

Transition Metal-Free Approaches

Recent advancements, such as transition metal-free N-arylation of morpholine , offer scalable routes for analogs. These methods avoid metal contamination, critical for pharmaceutical applications.

Antioxidant Activity

Morpholine derivatives with electron-rich substituents, such as 1-(morpholine-4-yl-methyl)-1,2,4-triazoles, exhibit antioxidant properties due to free radical scavenging and metal chelation . The isopropoxy group’s electron-donating nature may enhance these effects compared to nitro-substituted compounds.

Agrochemical and Pharmaceutical Relevance

  • Pesticide Derivatives : Compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane highlight morpholine’s role in agrochemicals. The isopropoxy group’s hydrophobicity could improve soil adhesion or foliar uptake.

Stability and Reactivity

  • Ozonolysis Sensitivity: 4-(4-Nitrophenyl)morpholine undergoes ozonolysis under controlled conditions , indicating that electron-deficient aromatic rings are prone to oxidative cleavage. The isopropoxy variant’s electron-rich ring may resist such degradation.
  • Thermal Stability : 4-(1-Cyclopenten-1-yl)morpholine has a boiling point of 105–106°C (12 mmHg) , whereas nitro-substituted analogs decompose at lower temperatures due to nitro group instability.

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